molecular formula C10H9NO3 B127561 5-Methoxyindole-2-carboxylic acid CAS No. 4382-54-1

5-Methoxyindole-2-carboxylic acid

Cat. No. B127561
CAS RN: 4382-54-1
M. Wt: 191.18 g/mol
InChI Key: YEBJVSLNUMZXRJ-UHFFFAOYSA-N
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Description

5-Methoxyindole-2-carboxylic acid (5-MICA) is a compound that has been studied for its various biological activities. It has been found to inhibit gluconeogenesis from lactate in both intact rats and isolated perfused rat livers, with significant effects on metabolic processes and hypoglycemia, especially in adrenalectomized rats . Additionally, 5-MICA has been identified as a potent inhibitor of respiration and potassium ion transport in the archaebacterium Haloferax volcanii , and it also inhibits binding protein-dependent transport in Escherichia coli .

Synthesis Analysis

The synthesis of 5-MICA and its derivatives has been explored in several studies. For instance, two new isomeric metabolites related to 5-MICA were identified in melanotic urine and were synthesized for comparison . Another study described the preparation of methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) via esterification of 5-MICA, which serves as a potential precursor to biologically active molecules . Furthermore, a simple synthesis route for 5-methoxyindole and 5-methoxy-2-oxindole has been reported, which involves rearrangement and cyclization of 2-oxindoles .

Molecular Structure Analysis

Vibrational spectroscopic studies have been conducted on 5-MICA and its metal complexes, providing detailed insights into its molecular structure. The complex of 5-MICA with Zn(II) was characterized using infrared and Raman spectroscopic methods, and the vibrational assignment was made based on calculated potential energy distribution . Spectroscopic profiling of MMIC, a derivative of 5-MICA, included FT-IR, FT-Raman, UV, 1H, and 13C NMR analyses, which helped in understanding the electronic nature, bonding, and anti-bonding structures of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 5-MICA derivatives has been investigated through computational studies. For MMIC, the positive and negative centers of the molecule were identified using chemical descriptors and molecular electrostatic potential (MEP) analysis. The study also explored the non-linear optical (NLO) properties of MMIC based on calculated values of polarizability and hyperpolarizability . In another study, the bromination of some 1-hydroxyindole-2-carboxylic acid derivatives was examined, revealing insights into the tautomerism and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-MICA and its derivatives have been characterized through various spectroscopic techniques. The spectroscopic data provided insights into the molecule's vibrational modes, electronic transitions, and magnetic field environment, which are crucial for understanding its physical properties and potential applications in biological systems . The inhibition of various biological processes by 5-MICA, such as gluconeogenesis, respiration, and ion transport, indicates its significant chemical activity within living organisms .

Scientific Research Applications

Molecular and Structural Analysis

5-Methoxyindole-2-carboxylic acid (5-MeOICA) has been extensively studied for its molecular structure and vibrational spectra. Research has revealed details about its crystal and molecular structure, including its crystallization in the monoclinic system and intermolecular hydrogen bond interactions. These studies provide insights into the molecular ribbons and layers formed by 5-MeOICA, which are significant for understanding its physical and chemical properties (Morzyk-Ociepa et al., 2004).

Spectroscopic Characterization

5-MeOICA has been characterized spectroscopically, including its infrared and Raman spectra. These studies have helped in understanding its vibrational transitions and provided a detailed vibrational assignment based on potential energy distribution. This research is essential for understanding the spectroscopic behavior of 5-MeOICA and its derivatives (Morzyk-Ociepa, 2009).

Potential Antidiabetic Agent

Research has suggested the potential of 5-MeOICA as an antidiabetic agent. It has been shown to be a potent hypoglycemic agent that inhibits gluconeogenesis in the liver. However, more studies are needed to fully understand its role in diabetes treatment and management (Yan, 2018).

Neuroprotective Effects

5-MeOICA has demonstrated neuroprotective properties against ischemic stroke injury in animal models. This suggests its potential application in treating or preventing neurological damage due to stroke (Li et al., 2020).

Anticancer Activity

Studies have indicated the anticancer activity of 5-MeOICA, especially in the context of manganese(II) complexes. These complexes have shown cytotoxic effects on certain human leukemia cell lines, suggesting potential applications in cancer therapy (Morzyk-Ociepa et al., 2014).

Charge Storage Materials

5-MeOICA derivatives have been explored as charge storage materials in the context of electrochemical applications. This research opens up potential uses in energy storage technologies (Wang et al., 2019).

Future Directions

MICA has been suggested as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis in the liver . It’s recommended that MICA should be comprehensively reexplored for its antidiabetic properties in a variety of rodent diabetes models .

properties

IUPAC Name

5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBJVSLNUMZXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195944
Record name Indole-2-carboxylic acid, 5-methoxy-
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyindole-2-carboxylic acid

CAS RN

4382-54-1
Record name 5-Methoxy-1H-indole-2-carboxylic acid
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Record name 5-Methoxyindole-2-carboxylic acid
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Record name 4382-54-1
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Record name Indole-2-carboxylic acid, 5-methoxy-
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Record name 5-methoxyindole-2-carboxylic acid
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Record name 5-METHOXYINDOLE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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